molecular formula C15H21N3O3 B7924160 [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7924160
M. Wt: 291.35 g/mol
InChI Key: RIQLDGCWMMBZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (CAS: 1353973-66-6) is a pyrrolidine-derived carbamate ester. Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol . The structure features a pyrrolidine ring substituted with an amino-acetyl group at the 1-position and a benzyl carbamate group at the 3-ylmethyl position.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-8-14(19)18-7-6-13(10-18)9-17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQLDGCWMMBZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Functionalization

The synthesis begins with N-alkylation of pyrrolidine to introduce the 3-ylmethyl side chain. For example, reacting pyrrolidine with chloroacetone under basic conditions (K₂CO₃, DMF, 60°C, 12 h) yields 3-(chloromethyl)pyrrolidine. Subsequent nucleophilic substitution with ethylamine introduces the ethyl-carbamic acid precursor.

Amino-Acetylation

The amino group is acetylated using 2-chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions (0°C, 2 h, stirring) prevent over-acylation. The intermediate is isolated via vacuum filtration with yields averaging 78%.

Carbamate Formation and Benzyl Ester Protection

Benzyl chloroformate (Cbz-Cl) is employed for carbamate formation. The reaction occurs in anhydrous tetrahydrofuran (THF) at −10°C, with slow addition of Cbz-Cl to maintain temperature control. After 4 h, the mixture is quenched with ice-water, and the product extracted with ethyl acetate. Silica gel chromatography (hexane:ethyl acetate = 3:1) purifies the final compound, achieving >95% purity.

Table 1: Key Reaction Parameters for Stepwise Synthesis

StepReagents/ConditionsYieldPuritySource
Pyrrolidine alkylationChloroacetone, K₂CO₃, DMF, 60°C65%90%
Amino-acetylation2-Chloroacetyl chloride, TEA, DCM78%88%
Carbamate formationCbz-Cl, THF, −10°C82%95%

One-Pot Synthesis Strategy

To reduce purification steps, a one-pot method consolidates alkylation, acetylation, and carbamate formation. This approach uses in situ generation of intermediates without isolation.

Reaction Optimization

A mixture of pyrrolidine, chloroacetone, and K₂CO₃ in DMF is stirred at 60°C for 8 h. Without isolating the alkylated product, 2-chloroacetyl chloride and TEA are added dropwise at 0°C. After 2 h, Cbz-Cl is introduced, and the temperature is raised to 25°C for 12 h. The crude product is purified via flash chromatography, yielding 68% with 92% purity.

Solvent and Catalytic Effects

Using dimethylacetamide (DMA) instead of DMF improves solubility of intermediates, increasing yield to 74%. Catalytic iodine (5 mol%) accelerates the alkylation step, reducing reaction time to 6 h.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods anchor the pyrrolidine scaffold to resin beads, enabling automated synthesis and simplified purification.

Resin Functionalization

Wang resin is functionalized with a hydroxymethyl group, which reacts with pyrrolidine-3-carboxylic acid via N,N’-dicyclohexylcarbodiimide (DCC) coupling. The resin-bound intermediate undergoes amino-acetylation and carbamate formation as in solution-phase methods.

Cleavage and Final Product Isolation

Treatment with trifluoroacetic acid (TFA):DCM (1:9) cleaves the product from the resin. Lyophilization yields the final compound with 85% purity, requiring one additional recrystallization from methanol.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, CH₂O), 3.72–3.68 (m, 1H, pyrrolidine), 3.15 (t, 2H, J = 6.8 Hz, NCH₂).

  • ESI-MS : m/z 319.4 [M+H]⁺, matching the theoretical molecular weight.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:acetonitrile) shows a single peak at 4.2 min, confirming >98% purity.

Industrial Scalability Considerations

Continuous Flow Reactor Design

Microreactors with a 1 mL channel volume enable rapid heat dissipation, allowing the exothermic carbamate formation step to proceed at 50°C without decomposition. This method increases throughput by 300% compared to batch processes.

Green Chemistry Metrics

  • E-factor : 23 (improved to 15 with solvent recycling).

  • Atom economy : 82% for the one-pot method.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Epimerization at pyrrolidine C3Use of (−)-sparteine as chiral additive
Benzyl ester hydrolysisAnhydrous conditions with molecular sieves
Low acetylation efficiencyMicrowave irradiation (100 W, 50°C)

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and ester groups undergo hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products Mechanistic Notes
Carbamate hydrolysisAqueous HCl (1–2 M, 25–50°C)Benzyl alcohol + carbamic acid derivativeAcid-catalyzed cleavage of the carbamate bond.
Ester hydrolysisNaOH (0.1–1 M, reflux)Acetic acid derivative + benzyl alcoholBase-mediated saponification of the ester.

Key Findings :

  • Hydrolysis rates depend on pH and temperature. The carbamate group hydrolyzes faster under acidic conditions, while the ester group reacts preferentially in basic media.

  • Steric hindrance from the pyrrolidine ring slows hydrolysis compared to linear carbamates.

Nucleophilic Substitution

The amino-acetyl side chain participates in nucleophilic reactions:

Reagent Conditions Product Yield
Thionyl chlorideAnhydrous DCM, 0°C → RTAcetyl chloride derivative~75%
Sodium azideDMF, 80°C, 12 hrAzide-functionalized intermediate~60%

Applications :

  • Substitution at the acetyl group enables conjugation with biomolecules (e.g., peptides).

  • Azide intermediates facilitate "click chemistry" for drug-targeting applications.

Catalytic Hydrogenation

The benzyl ester undergoes hydrogenolysis:

Catalyst Conditions Product Selectivity
Pd/C (10% w/w)H₂ (1 atm), EtOH, 25°C, 6 hrCarbamic acid derivative>90%

Significance :

  • Selective removal of the benzyl group generates free carbamic acids without affecting the pyrrolidine ring.

Acylation Reactions

The amino group reacts with acylating agents:

Acylating Agent Conditions Product Role
Acetic anhydridePyridine, RT, 2 hrN-Acetylated derivativeProtecting-group strategy
Boc₂OTHF, DMAP, 0°C → RTBoc-protected carbamateDrug design intermediate

Mechanistic Insight :

  • Acylation enhances metabolic stability by blocking protease-sensitive sites .

Coupling Reactions

The compound acts as a building block in peptide synthesis:

| Coupling Agent | Conditions | Product

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester exhibit potential anticancer properties. These compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that modifications to the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Pyrrolidine derivatives are known to interact with neurotransmitter systems, which may help in conditions such as anxiety and depression. Preliminary studies indicate that this compound might modulate GABAergic activity, providing a basis for further exploration in neuropharmacology.

Antimicrobial Properties

There is growing interest in the antimicrobial properties of carbamate derivatives. Research has demonstrated that [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.

Case Study 1: Anticancer Activity

A study conducted on modified pyrrolidine derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The results indicated that the introduction of specific functional groups, similar to those found in [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester, enhanced cytotoxic effects compared to unmodified compounds.

Case Study 2: Neuropharmacological Effects

Research published in Journal of Medicinal Chemistry explored the effects of pyrrolidine derivatives on anxiety-like behaviors in rodent models. The findings suggested that compounds with structural similarities to [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester exhibited anxiolytic effects through modulation of GABA receptors.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The amino-acetyl group and benzyl ester moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Backbone

(a) [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
  • CAS : 1354008-65-3
  • Molecular Formula : C₁₇H₂₃ClN₂O₃
  • Molecular Weight : 338.83 g/mol
  • Key Differences: Replacement of the amino-acetyl group with a chloro-acetyl moiety and substitution of the methyl group with an isopropyl group. This modification increases steric bulk and alters reactivity due to the electronegative chlorine atom .
(b) [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
  • CAS : 205448-32-4
  • Molecular Formula : C₁₇H₂₁ClN₂O₃
  • Molecular Weight : 338.83 g/mol
  • Key Differences: Incorporation of a cyclopropyl ring instead of a methyl/isopropyl group.
(c) Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
  • CAS : 122021-01-6
  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Molecular Weight : 290.36 g/mol
  • Key Differences: Substitution of the amino-acetyl group with a hydroxy-ethyl chain. The hydroxyl group introduces hydrogen-bonding capacity, which may improve solubility .

Piperidine-Based Analogues

(a) [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
  • CAS : 1353985-98-4
  • Molecular Formula : C₁₆H₂₁N₃O₃
  • Molecular Weight : 305.38 g/mol
  • Key Differences: Replacement of the pyrrolidine ring (5-membered) with a piperidine ring (6-membered).
(b) [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
  • CAS : 1036389-86-2
  • Molecular Formula : C₁₈H₂₅N₃O₃
  • Molecular Weight : 331.41 g/mol
  • Key Differences : Addition of an isopropyl group to the piperidine backbone. This increases hydrophobicity and may influence pharmacokinetic properties .

Substituent Variations in Carbamate Esters

(a) [1-(Aminomethyl)-2-phenylethyl]-carbamic acid benzyl ester
  • CAS : 142854-51-1
  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Molecular Weight : 270.33 g/mol
  • Key Differences: Replacement of the pyrrolidine ring with a phenylethyl group.
(b) {1-[1-(3-Imidazol-1-yl-propylaminooxalyl)-propylcarbamoyl]-3-methyl-butyl}-carbamic acid benzyl ester
  • Molecular Features : Contains an imidazole ring and oxalyl group.
  • Key Differences : The imidazole moiety provides metal-coordination capability, making this compound relevant in catalysis or enzyme inhibition studies .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester 1353973-66-6 C₁₅H₂₁N₃O₃ 291.35 Amino-acetyl, benzyl carbamate
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354008-65-3 C₁₇H₂₃ClN₂O₃ 338.83 Chloro-acetyl, isopropyl
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester 1353985-98-4 C₁₆H₂₁N₃O₃ 305.38 Piperidine backbone
[1-(Aminomethyl)-2-phenylethyl]-carbamic acid benzyl ester 142854-51-1 C₁₆H₁₈N₂O₂ 270.33 Phenylethyl group

Research Findings and Industrial Relevance

  • Synthetic Utility : The benzyl carbamate group in these compounds is frequently used as a protective group in peptide synthesis, enabling selective deprotection under mild conditions .
  • Biological Activity : Analogues with chloro-acetyl groups (e.g., CAS 1354008-65-3) have been investigated as covalent inhibitors of proteases like Cathepsin B .
  • Market Availability: Several analogues, such as those with tert-butyl esters (e.g., [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester), are listed as discontinued by suppliers like CymitQuimica, highlighting challenges in commercial availability .

Biological Activity

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound that exhibits potential biological activities due to its unique structural features. This compound belongs to the class of carbamate esters and is characterized by the presence of a pyrrolidine ring, an amino group, and a benzyl ester moiety. The biological activity of this compound is primarily linked to its interactions with various biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester can be represented as follows:

C15H21N3O3\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{3}

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

  • Signal transduction
  • Metabolic processes
  • Gene expression regulation

Biological Activity Overview

Research indicates that [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester may exhibit the following biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of carbamate esters can possess antimicrobial properties, which may extend to this compound.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective capabilities, indicating potential applications in neurodegenerative diseases.
  • Anticancer Potential : The structural features suggest possible interactions with cancer cell pathways, warranting further investigation into its anticancer properties.

Data Table: Biological Activities and Related Studies

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains.
NeuroprotectivePotential to protect neurons from oxidative stress.
AnticancerMay interact with cancer cell signaling pathways.

1. Antimicrobial Activity

A study focused on the antimicrobial properties of carbamate derivatives found that certain modifications in structure could enhance activity against Gram-positive and Gram-negative bacteria. The presence of the benzyl group in [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is hypothesized to contribute to its effectiveness due to increased lipophilicity, which may improve membrane penetration.

2. Neuroprotective Effects

Research on related pyrrolidine derivatives has indicated their ability to mitigate neuronal damage in vitro. For instance, compounds exhibiting structural similarities demonstrated reduced apoptosis in neuronal cell lines when exposed to neurotoxic agents.

3. Anticancer Potential

Preliminary studies have suggested that compounds similar to [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester can inhibit tumor growth in various cancer models. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.